molecular formula C20H25N3O5 B11143042 Ethyl 4-{4-[(1-benzofuran-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate

Ethyl 4-{4-[(1-benzofuran-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate

Cat. No.: B11143042
M. Wt: 387.4 g/mol
InChI Key: APKVNLHFGCURRZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{4-[(1-benzofuran-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate typically involves multiple steps, including the formation of the benzofuran moiety, the attachment of the piperazine ring, and the esterification process. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the Ugi reaction and ring opening of aziridines under the action of N-nucleophiles . The reaction conditions often require the use of strong bases, such as DBU, and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[(1-benzofuran-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with halides or sulfonates.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield quinones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Ethyl 4-{4-[(1-benzofuran-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-{4-[(1-benzofuran-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzofuran moiety can bind to active sites of enzymes, inhibiting their activity, while the piperazine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Ethyl 4-{4-[(1-benzofuran-2-ylcarbonyl)amino]butanoyl}piperazine-1-carboxylate can be compared with similar compounds, such as:

These comparisons highlight the unique structural features of this compound, such as the combination of the benzofuran moiety and the piperazine ring, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H25N3O5

Molecular Weight

387.4 g/mol

IUPAC Name

ethyl 4-[4-(1-benzofuran-2-carbonylamino)butanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H25N3O5/c1-2-27-20(26)23-12-10-22(11-13-23)18(24)8-5-9-21-19(25)17-14-15-6-3-4-7-16(15)28-17/h3-4,6-7,14H,2,5,8-13H2,1H3,(H,21,25)

InChI Key

APKVNLHFGCURRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCCNC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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